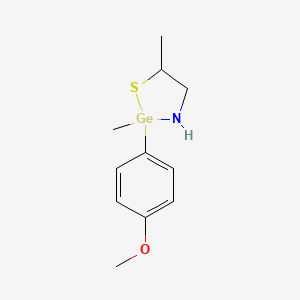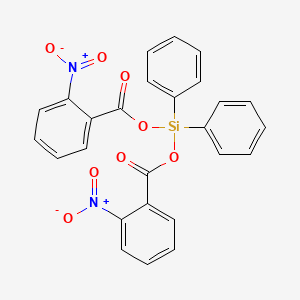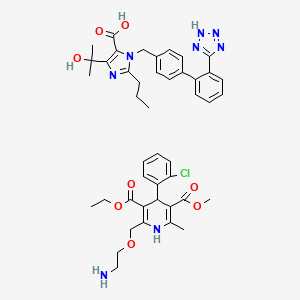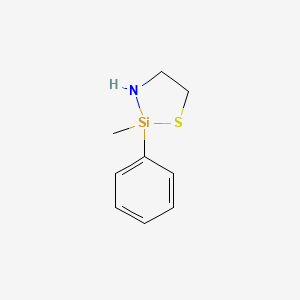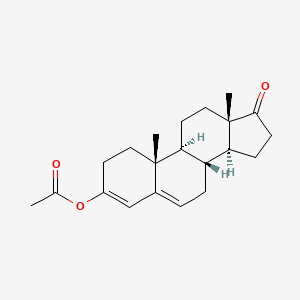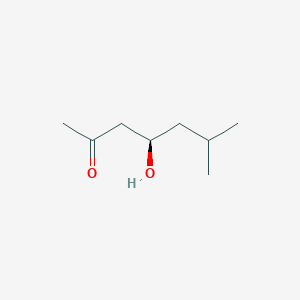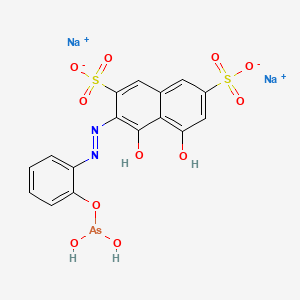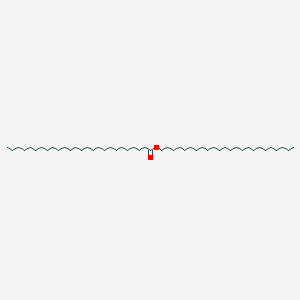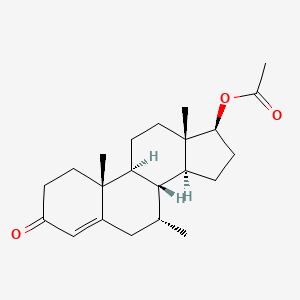
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Conversion of hydroxyl groups to acetates using acetic anhydride.
Methylation: Introduction of methyl groups at specific positions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar steps as described above but optimized for higher yields and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is used as a precursor for the synthesis of other steroid compounds. It is also studied for its reactivity and potential as a building block for complex molecules.
Biology
In biology, this compound is studied for its effects on cellular processes and its potential as a tool for understanding hormone action and regulation.
Medicine
In medicine, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions related to hormone imbalances.
Industry
In industry, this compound may be used in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include:
Androgen Receptor Activation: Binding to androgen receptors and influencing gene transcription.
Signal Transduction Pathways: Activation of downstream signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural androgen hormone with similar structure and function.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Eigenschaften
CAS-Nummer |
7100-33-6 |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[(7R,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13-11-15-12-16(24)7-9-21(15,3)18-8-10-22(4)17(20(13)18)5-6-19(22)25-14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
SFECWQWNBHMGCT-JTIIFYKTSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C)C |
Kanonische SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


